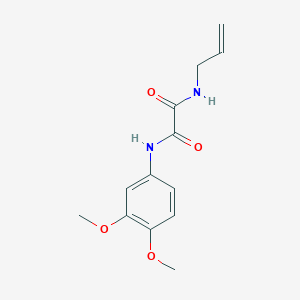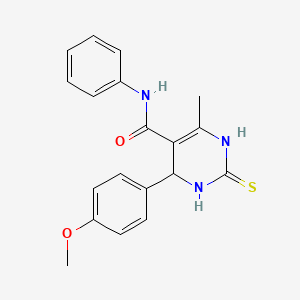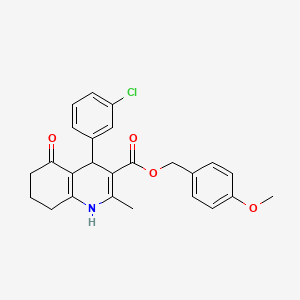
N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide, also known as ADE, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields such as medicine, agriculture, and industry. ADE is a derivative of ethylenediamine and is synthesized by the reaction of 3,4-dimethoxybenzaldehyde and allylamine.
Applications De Recherche Scientifique
N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has been extensively studied for its potential use in various fields such as medicine, agriculture, and industry. In medicine, N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has also been studied for its potential use as an anti-cancer agent, as it induces apoptosis in cancer cells. In agriculture, N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. In industry, N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has been studied for its potential use as a corrosion inhibitor and as a component in lubricants.
Mécanisme D'action
The mechanism of action of N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide is not fully understood, but it is believed to act on multiple pathways in cells. N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation. N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide also induces apoptosis in cancer cells by activating the caspase pathway. In addition, N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has been shown to inhibit the growth of fungi and insects by disrupting cell membrane integrity.
Biochemical and Physiological Effects:
N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has been shown to have various biochemical and physiological effects. In animal studies, N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has been shown to reduce inflammation and pain. N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has also been shown to inhibit the growth of cancer cells and induce apoptosis. In insects and fungi, N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has been shown to disrupt cell membrane integrity, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has several advantages for lab experiments, including its ease of synthesis and low cost. N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide also has a wide range of potential applications in various fields. However, N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for research on N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide. In medicine, further studies are needed to determine the optimal dosage and administration of N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide for treating various diseases. In agriculture, more research is needed to determine the efficacy of N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide as a pesticide and its potential impact on the environment. In industry, further studies are needed to determine the potential applications of N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide as a corrosion inhibitor and as a component in lubricants. Overall, N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has significant potential for use in various fields and warrants further research.
Méthodes De Synthèse
N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide is synthesized by the reaction of 3,4-dimethoxybenzaldehyde and allylamine in the presence of a catalyst such as sodium ethoxide. The reaction yields a white crystalline solid with a melting point of 137-139°C. The purity of the compound can be confirmed by NMR and IR spectroscopy.
Propriétés
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-4-7-14-12(16)13(17)15-9-5-6-10(18-2)11(8-9)19-3/h4-6,8H,1,7H2,2-3H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBIDYZAGVRFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5663668 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5146825.png)
![methyl 4-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzoate](/img/structure/B5146831.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B5146846.png)
![2-(3,4-dimethoxybenzyl)-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5146848.png)
![N-(4-methoxyphenyl)-2-[5-({[(4-methylphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5146854.png)
![N-[3-(benzoylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5146862.png)
![2-({[(3-chlorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5146874.png)
![2,6-di-tert-butyl-4-{2-[4-(dimethylamino)phenyl]-1H-benzimidazol-1-yl}phenol](/img/structure/B5146880.png)

![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-methylglycinamide](/img/structure/B5146888.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5146892.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[(2-phenyl-1,3-thiazol-5-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5146897.png)
